molecular formula C11H10BrClF2O2 B14053939 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14053939
M. Wt: 327.55 g/mol
InChI Key: NKFCJADJXAJSOT-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of bromomethyl, difluoromethoxy, and chloropropanone groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of difluoromethoxy and chloropropanone groups under controlled reaction conditions. Industrial production methods often employ advanced techniques such as catalytic processes and high-pressure reactions to achieve high yields and purity.

Chemical Reactions Analysis

1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromomethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. The difluoromethoxy group contributes to the compound’s stability and enhances its binding affinity to target molecules.

Comparison with Similar Compounds

1-(4-(Bromomethyl)-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(4-Bromomethylphenyl)-3-chloropropan-1-one: Lacks the difluoromethoxy group, resulting in different reactivity and applications.

    1-(4-(Bromomethyl)-2-methoxyphenyl)-3-chloropropan-1-one: Contains a methoxy group instead of difluoromethoxy, affecting its chemical properties and biological activity.

    1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one: The trifluoromethoxy group provides different electronic effects compared to the difluoromethoxy group, leading to variations in reactivity and stability.

Properties

Molecular Formula

C11H10BrClF2O2

Molecular Weight

327.55 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-(difluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H10BrClF2O2/c12-6-7-1-2-8(9(16)3-4-13)10(5-7)17-11(14)15/h1-2,5,11H,3-4,6H2

InChI Key

NKFCJADJXAJSOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)OC(F)F)C(=O)CCCl

Origin of Product

United States

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